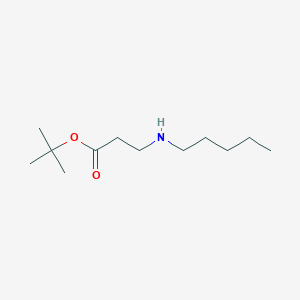

![molecular formula C11H23NO3 B6340651 tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate CAS No. 1221341-25-8](/img/structure/B6340651.png)

tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate (TBMP) is an organic compound that is used in a variety of scientific research applications. TBMP has a wide range of biochemical and physiological effects and is useful for laboratory experiments. TBMP is a colorless, odorless, and non-volatile compound with a molecular weight of 267.37 g/mol. TBMP is an ester of tert-butyl alcohol and 3-[(1-methoxypropan-2-yl)amino]propanoic acid.

Aplicaciones Científicas De Investigación

Synthesis of β-Amino Acid Derivatives

This compound is utilized in the synthesis of β-amino acid derivatives, which are valuable building blocks in the production of various peptides and pharmaceuticals. The tert-butyl group serves as a protecting group that can be easily removed after the synthesis is complete .

Intermediate for Pharmacologically Active Molecules

Due to its amino functionality, tert-Butyl 3-aminopropanoate acts as an intermediate in the synthesis of pharmacologically active molecules. It’s particularly useful in creating compounds with potential anti-inflammatory and analgesic properties .

Material Science Research

In material science, this compound can be used to modify the surface properties of polymers, potentially improving their biocompatibility or altering their physical characteristics for specific applications .

Catalysis

The tert-butyl group in this compound can act as a steric hindrance in catalytic reactions, making it a candidate for research in selective catalysis processes .

Organic Synthesis Methodology

Researchers may employ tert-Butyl 3-aminopropanoate in developing new methodologies for organic synthesis, exploring its reactivity and transformation into other valuable chemical entities .

Development of Natural Product Analogues

This compound can serve as a starting material for the synthesis of analogues of natural products, such as jaspine B, which has shown cytotoxic activity against several human carcinoma cell lines .

Chemical Education

Due to its straightforward structure and reactivity, tert-Butyl 3-aminopropanoate can be used in educational settings to demonstrate principles of organic chemistry and synthesis .

Pharmaceutical Development

Lastly, the compound’s unique structural features make it a promising candidate for the development of new pharmaceuticals, particularly in the exploration of novel drug delivery systems .

Propiedades

IUPAC Name |

tert-butyl 3-(1-methoxypropan-2-ylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-9(8-14-5)12-7-6-10(13)15-11(2,3)4/h9,12H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKOOACPPITSHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340568.png)

![tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6340574.png)

![tert-Butyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340587.png)

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)

![tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340611.png)

![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6340614.png)

![tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6340617.png)

![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate](/img/structure/B6340621.png)

![tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate](/img/structure/B6340629.png)

![tert-Butyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340635.png)

![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)

![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)